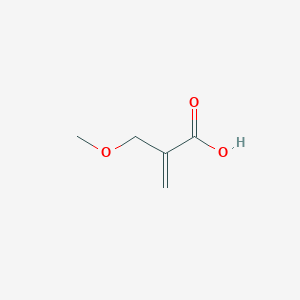

2-(Methoxymethyl)prop-2-enoic acid

Description

Significance and Context within Unsaturated Carboxylic Acid Research

Unsaturated carboxylic acids are a cornerstone of modern organic and polymer chemistry due to the dual functionality of the carboxylic acid group and the carbon-carbon double bond. britannica.com When these two groups are in conjugation, as in α,β-unsaturated acids like 2-(Methoxymethyl)prop-2-enoic acid, the electronic properties of the molecule give rise to unique reactivity. libretexts.org These compounds can undergo reactions typical of both isolated double bonds and carboxylic acids, such as esterification and addition reactions. britannica.com

The primary significance of α,β-unsaturated acids lies in their role as monomers for polymerization. The ability to tailor polymers by incorporating monomers with specific functional groups is a central theme in materials science. For instance, methacrylic acid is used to provide acidity and hydrophilicity to copolymers. ontosight.ai The introduction of a methoxymethyl group, as seen in this compound, adds another layer of control over the final polymer's properties, potentially influencing its solubility, flexibility, and adhesive characteristics.

Research into unsaturated carboxylic acids also explores their reactivity in various chemical transformations. nih.govnih.gov A key reaction for α,β-unsaturated systems is the Michael addition, where a nucleophile adds to the β-carbon of the double bond. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation. The specific substituents on the α-carbon, such as the methoxymethyl group in the title compound, can sterically and electronically influence the course of such additions, offering pathways to complex molecular architectures. The ongoing development of new methodologies in this area highlights the drive to use these readily available functional groups as adaptable components in synthesizing complex molecules. acs.org

Historical Perspectives in the Synthesis and Study of Related Methacrylates

The study of this compound is contextualized by the long and rich history of its parent compounds, acrylic and methacrylic acid, and their derivatives. The foundations of this field were laid in the 19th century with the discovery of acrylic acid in 1843 and methacrylic acid in 1865. wikipedia.orgnih.gov A significant early milestone occurred in 1873 when the tendency of methyl methacrylate (B99206) to polymerize into a clear, hard substance was first described. wikipedia.org

The early 20th century saw a surge in research that transformed these laboratory curiosities into industrial mainstays. In 1928, polymethyl methacrylate (PMMA) was first produced on an industrial scale. nih.govencyclopedia.com This breakthrough was the result of years of research by chemists like Otto Röhm, who began investigating these materials decades earlier. wikipedia.orgencyclopedia.com By 1933, the German company Röhm & Haas had brought PMMA to the market under the trade name Plexiglas. wikipedia.org Around the same time, British chemists at Imperial Chemical Industries (ICI) discovered the polymer and registered it as Perspex, while DuPont in the United States introduced its version, Lucite. wikipedia.orgencyclopedia.com

These early developments set the stage for the widespread use of methacrylates. The process was further refined in 1936 by mixing powdered PMMA with liquid methyl methacrylate monomer to create a moldable material, a technique that found early application in dentistry. nih.gov The unique properties of PMMA—transparency exceeding that of glass and superior shatter resistance—led to its critical use during World War II for applications such as aircraft canopies and submarine periscopes. wikipedia.orgencyclopedia.com This historical progression from fundamental discovery to widespread application underscores the enduring importance of methacrylate chemistry and provides the framework for investigating novel derivatives like this compound today.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h1,3H2,2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHCGJVKOIEMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871328-69-7 | |

| Record name | 2-(methoxymethyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxymethyl Prop 2 Enoic Acid and Its Precursors

Direct Synthesis Approaches to 2-(Methoxymethyl)prop-2-enoic Acid

Direct synthetic routes to this compound offer an efficient pathway to the target molecule, minimizing the number of synthetic steps. These approaches can be broadly categorized into strategies that functionalize a pre-existing carboxylic acid and those that construct the carbon skeleton through carbon-carbon bond formation.

Carboxylic Acid Functionalization Strategies

One of the most direct conceptual approaches to this compound involves the functionalization of a precursor containing the acrylic acid moiety. A key strategy in this regard is the etherification of a 2-(hydroxymethyl)acrylate derivative.

A common method for forming the ether linkage is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgfrancis-press.com This reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide in an SN2 reaction. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a methylating agent with the hydroxyl group of a 2-(hydroxymethyl)acrylate.

The precursor, methyl 2-(hydroxymethyl)acrylate, can be prepared through various methods, including a Wittig reaction. A patented process describes the preparation of methoxycarbonylmethylene triphenylphosphonium chloride (a Wittig reagent) from triphenylphosphine (B44618) and methyl 2-bromoacetate. This reagent then reacts with an aqueous solution of formaldehyde (B43269) in the presence of a base like potassium carbonate to yield methyl 2-(hydroxymethyl)acrylate. google.com

The subsequent etherification of methyl 2-(hydroxymethyl)acrylate to form methyl 2-(methoxymethyl)acrylate would then be followed by hydrolysis of the ester to yield the final carboxylic acid. While the Williamson ether synthesis is a general method, specific conditions such as the choice of base and solvent are crucial to optimize the yield and minimize side reactions, especially given the presence of the reactive acrylate (B77674) system.

Carbon-Carbon Bond Formation Reactions

Constructing the carbon backbone of this compound through carbon-carbon bond formation reactions represents a powerful and convergent synthetic strategy. A particularly relevant approach is the palladium-catalyzed carboxylation of allenes.

Research has demonstrated the dimerizative carboxylation of methoxyallene (B81269) using a palladium catalyst. nih.gov In this reaction, methoxyallene reacts with carbon dioxide in the presence of a palladium catalyst, such as Pd₂(dba)₃ with a suitable ligand, to form a carboxylated product. nih.gov While this specific reported reaction leads to a pyranone derivative through dimerization, the fundamental step of CO₂ incorporation into the allene (B1206475) backbone is a key carbon-carbon bond-forming event. Tailoring the reaction conditions and catalyst system could potentially favor the direct synthesis of this compound or its ester. The methoxy (B1213986) substituent on the allene is reported to be crucial for the success of the reaction. nih.gov

The general mechanism of such palladium-catalyzed carboxylations often involves the formation of a palladium-hydride species, which then undergoes hydropalladation of the allene. Subsequent insertion of carbon dioxide into the palladium-carbon bond and reductive elimination would yield the carboxylic acid.

Synthesis of Key Intermediates: Focus on 2-(Methoxymethyl)prop-2-enal

The aldehyde precursor, 2-(methoxymethyl)prop-2-enal, is a valuable intermediate that can be readily oxidized to the target carboxylic acid. The synthesis of this α,β-unsaturated aldehyde is therefore a critical step in a multi-step approach to this compound.

One potential route to 2-(methoxymethyl)prop-2-enal is through the hydroformylation of 1-methoxy-2-propyne. Hydroformylation, or the oxo process, is a fundamental industrial reaction that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double or triple bond. core.ac.ukacs.org The reaction is typically catalyzed by transition metal complexes, most commonly of cobalt or rhodium. core.ac.uk The hydroformylation of an alkyne can lead to the corresponding α,β-unsaturated aldehyde. The regioselectivity of the hydroformylation of 1-methoxy-2-propyne would be a key factor in determining the feasibility of this route.

Another plausible, though less direct, synthetic pathway could start from more readily available precursors like methacrolein (B123484) (2-methylprop-2-enal). acs.orgwikipedia.org This would likely involve a multi-step sequence, potentially initiated by a selective addition to the double bond to introduce the methoxymethyl functionality, followed by regeneration of the α,β-unsaturation.

Catalytic Transformations in the Preparation of this compound

Modern catalytic methods offer efficient and selective routes for the synthesis of complex organic molecules. Both transition metal catalysis and the more recent fields of organocatalysis and biocatalysis provide powerful tools for the preparation of this compound.

Transition Metal-Catalyzed Pathways

As mentioned in section 2.1.2, palladium-catalyzed reactions are highly effective for carbon-carbon bond formation. The carboxylation of methoxyallene with carbon dioxide, catalyzed by a palladium complex, stands as a prime example of a transition metal-catalyzed pathway to a closely related structure. nih.gov The efficiency of these reactions is highly dependent on the choice of the palladium precursor, the ligand, and the reaction conditions.

| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Product | Yield (%) | Reference |

| Pd₂(dba)₃ | Bu₂PCH₂CH₂Py | MeCN | 120 | 50 | (E)-6-methoxy-3-(methoxymethylene)-5-methylenetetrahydro-2H-pyran-2-one | 41 | nih.gov |

Rhodium catalysts have also been extensively studied for various transformations involving acrylic acids and their derivatives. For instance, rhodium(III)-catalyzed direct oxidative annulation of acrylic acid with alkynes has been developed for the synthesis of α-pyrones. masterorganicchemistry.com While this specific reaction leads to a different product class, it highlights the reactivity of acrylic acid under rhodium catalysis and suggests the potential for developing rhodium-catalyzed methods for the specific functionalization required for this compound.

Organocatalytic and Biocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for the construction of complex molecular architectures under mild conditions. For the synthesis of α,β-unsaturated carbonyl compounds, organocatalytic methods can be employed for α-functionalization. francis-press.comnih.govlibretexts.org For example, the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, can proceed via enamine intermediates, allowing for the introduction of various substituents at the α-position. nih.gov A potential organocatalytic route to a precursor of this compound could involve the Michael addition of methanol (B129727) or a methoxide (B1231860) equivalent to a suitable electrophile, catalyzed by an organocatalyst.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the advantages of high selectivity, mild reaction conditions, and environmental compatibility. chemicalbook.comrsc.orgacs.orgsigmaaldrich.comrsc.org The biocatalytic production of acrylic acid and its derivatives has been an area of active research. chemicalbook.comrsc.orgacs.orgsigmaaldrich.com For instance, certain microorganisms can be engineered to produce acrylic acid from renewable feedstocks. Moreover, enzymes such as hydrolases can be employed for the synthesis of functionalized acrylates. Amylases have been shown to catalyze the synthesis of glycosyl acrylates through transglycosidation. While direct biocatalytic synthesis of this compound has not been specifically reported, the modularity and evolvability of enzymes suggest that engineered biocatalysts could be developed for this purpose. For example, an engineered enzyme could potentially catalyze the specific methylation of a 2-(hydroxymethyl)acrylate precursor.

Asymmetric Synthesis Considerations for Chiral Derivatives

While this compound is an achiral molecule, its α,β-unsaturated carboxylic acid framework serves as an excellent platform for the synthesis of valuable chiral derivatives. The creation of stereogenic centers is typically achieved through stereoselective reactions targeting the carbon-carbon double bond. Key strategies include asymmetric hydrogenation to form chiral 2-(methoxymethyl)propanoic acid and asymmetric conjugate addition to introduce a substituent at the β-position. These methodologies rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation

One of the most direct methods for producing chiral derivatives is the asymmetric hydrogenation of the alkene moiety. This reaction converts the prochiral α-substituted acrylic acid into a chiral α-substituted propanoic acid. Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and well-established method for this purpose. nih.gov

Historically, complexes of noble metals such as rhodium and ruthenium with chiral phosphine (B1218219) ligands like BINAP have been instrumental. nih.govcapes.gov.br For instance, Ru(CH₃COO)₂[(S)-binap] has been studied extensively for the hydrogenation of α-(acylamino)acrylic esters, providing products with high enantiomeric excess (ee). nih.gov

More recently, significant progress has been made using catalysts based on earth-abundant metals. A notable development is an efficient nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids. nih.gov This method has been shown to produce the corresponding chiral α-substituted propionic acids with excellent results, achieving up to 99.4% ee and high turnover numbers. nih.gov The reaction typically employs a simple nickel salt, such as Nickel(II) acetate, in combination with a chiral phosphine ligand. nih.gov The success of this system with various α-aryl and alkyl-substituted acrylic acids indicates its potential applicability for the synthesis of enantiomerically enriched 2-(methoxymethyl)propanoic acid. nih.gov

Table 1: Representative Nickel-Catalyzed Asymmetric Hydrogenation System for α-Substituted Acrylic Acids nih.gov

| Parameter | Description |

|---|---|

| Catalyst | Ni(OAc)₂·4H₂O |

| Chiral Ligand | (R,R)-BenzP* |

| Solvent | Trifluoroethanol (TFE) |

| Conditions | 30 bar H₂, 50 °C, 24 h |

| Substrate/Catalyst Ratio | Up to 10,000 |

| Reported Enantioselectivity | Up to 99.4% ee |

Asymmetric Conjugate Addition

Asymmetric conjugate addition, or Michael addition, represents another powerful strategy for elaborating the structure of this compound into chiral derivatives. beilstein-journals.org This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated system, creating a new carbon-carbon or carbon-heteroatom bond at the β-position and generating a stereocenter. beilstein-journals.org

The development of catalytic, enantioselective versions of this reaction has been a major focus in organic synthesis. beilstein-journals.org A variety of chiral catalysts, including organocatalysts and transition metal complexes, have been developed to control the facial selectivity of the nucleophilic attack. For example, a chiral-at-metal Rhodium(III) complex has been successfully used to catalyze the enantioselective conjugate addition of N-protected hydroxylamines to α,β-unsaturated 2-acyl imidazoles, affording β-amino acid derivatives in high yield and with up to 99.5% ee. rsc.org While the substrate in this example is an acyl imidazole, the principle demonstrates a state-of-the-art approach that could be adapted for derivatives of this compound to access chiral β-functionalized products.

Use of Chiral Auxiliaries

An alternative to catalytic asymmetric induction is the use of chiral auxiliaries. In this approach, the achiral this compound is covalently bonded to a chiral molecule, the auxiliary. This new, diastereomeric substrate then undergoes a reaction, such as conjugate addition, where the steric and electronic properties of the auxiliary direct the approach of the incoming reagent to one of the two faces of the double bond. After the reaction, the auxiliary is cleaved, releasing the enantiomerically enriched product. Common and effective chiral auxiliaries include derivatives of 1,2-amino alcohols. nih.gov This method offers a robust, albeit less atom-economical, route to chiral derivatives. beilstein-journals.org

Chemical Reactivity and Derivatization of 2 Methoxymethyl Prop 2 Enoic Acid

Nucleophilic Acyl Substitution Reactions

The carboxylic acid functional group is a primary site for reactivity in 2-(methoxymethyl)prop-2-enoic acid, readily undergoing nucleophilic acyl substitution. This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with another nucleophile, proceeding through a tetrahedral intermediate. The reactivity of the carbonyl carbon is central to these transformations, leading to the formation of various important derivatives such as esters, amides, and anhydrides.

Esterification and Amidation Pathways

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.net This reversible reaction, often driven to completion by removing the water formed, yields the corresponding ester. The process is a common method for converting acrylic acids into their ester derivatives. google.com For example, reaction with ethanol (B145695) produces ethyl 2-(methoxymethyl)prop-2-enoate. The reaction conditions, such as temperature and catalyst concentration, can be optimized to maximize the yield of the desired ester. researchgate.net

Amide formation from this compound typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient due to a competing acid-base reaction. libretexts.orgfishersci.it A common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). fishersci.it The activated acyl compound then readily reacts with a primary or secondary amine to form the corresponding amide. fishersci.it Various coupling reagents developed for peptide synthesis, such as carbodiimides (e.g., DCC, EDC), can also facilitate direct amidation by forming a highly reactive O-acylisourea intermediate. fishersci.it

| Reactant | Product Name | Product Structure | Reaction Type |

|---|---|---|---|

| Methanol (B129727) | Methyl 2-(methoxymethyl)prop-2-enoate | CH₂=C(CH₂OCH₃)COOCH₃ | Esterification |

| Ethanol | Ethyl 2-(methoxymethyl)prop-2-enoate | CH₂=C(CH₂OCH₃)COOCH₂CH₃ | Esterification |

| Ammonia | 2-(Methoxymethyl)prop-2-enamide | CH₂=C(CH₂OCH₃)CONH₂ | Amidation |

| Dimethylamine | N,N-Dimethyl-2-(methoxymethyl)prop-2-enamide | CH₂=C(CH₂OCH₃)CON(CH₃)₂ | Amidation |

Anhydride Formation

Acid anhydrides are valuable reactive intermediates and can be synthesized from this compound. The symmetrical anhydride, 2-(methoxymethyl)prop-2-enoic anhydride, can be formed by the dehydration of two molecules of the parent acid, often requiring high temperatures or a strong dehydrating agent. A more common laboratory and industrial synthesis involves reacting the carboxylic acid with another acid anhydride, such as acetic anhydride, in a process known as an exchange reaction. google.comacs.orgacs.org This reaction is typically driven forward by removing the lower-boiling acetic acid as it forms. google.com Alternatively, reacting the sodium salt of the acid (sodium 2-(methoxymethyl)prop-2-enoate) with an acyl chloride like propionyl chloride can also yield the anhydride. chemicalbook.com Methacrylic anhydride itself is a known reagent used in the synthesis of various polymers and fine chemicals. acs.orgwikipedia.org

Electrophilic and Radical Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to both electrophilic and radical addition reactions. As an α,β-unsaturated carboxylic acid, the electronic nature of the alkene is influenced by the electron-withdrawing carboxyl group, which deactivates the double bond towards electrophiles but makes it susceptible to nucleophilic attack at the β-carbon (conjugate addition). libretexts.orgwikipedia.org

In electrophilic additions, such as the reaction with hydrogen halides (e.g., HBr), the addition occurs in an anti-Markovnikov fashion relative to a simple alkene. libretexts.org The reaction is initiated by protonation of the carbonyl oxygen, creating a resonance-stabilized carbocation with positive charge density on the β-carbon. libretexts.org Subsequent attack by the nucleophile (e.g., bromide) at this β-carbon leads to the 3-substituted product. libretexts.org

Radical additions are also a significant reaction pathway, particularly in the context of polymerization. researchgate.netnih.gov The double bond of acrylic acid and its derivatives can react with radicals generated from various initiators. nih.govyoutube.com This process is fundamental to the production of polyacrylate polymers. pcc.eu The rate of radical addition is significantly enhanced by the presence of the electron-withdrawing carbonyl group. youtube.com Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been applied to acrylic and methacrylic acids to produce polymers with well-defined architectures. nsf.gov

| Reagent | Product Name | Reaction Type |

|---|---|---|

| HBr | 3-Bromo-2-(methoxymethyl)propanoic acid | Electrophilic Addition |

| H₂O (acid-catalyzed) | 3-Hydroxy-2-(methoxymethyl)propanoic acid | Electrophilic Addition (Hydration) |

| R• (Radical Initiator) | Poly(this compound) | Radical Addition (Polymerization) |

Transformations Involving the Methoxymethyl Group

The methoxymethyl group (CH₂OCH₃) in the title compound is an ether linkage. Ether groups are generally stable to a wide range of reagents, including bases, mild acids, and nucleophiles. adichemistry.com The methoxymethyl (MOM) ether is frequently used as a protecting group for alcohols in organic synthesis due to its stability and the specific conditions required for its removal. wikipedia.orgepfl.ch

The primary transformation of the methoxymethyl group involves cleavage of the ether bond. This is typically achieved under acidic conditions. adichemistry.comwikipedia.orgepfl.ch Treatment of this compound with strong Brønsted or Lewis acids could lead to the cleavage of the C-O bond, liberating methanol and forming a 2-(hydroxymethyl)prop-2-enoic acid derivative. This reactivity is analogous to the deprotection of MOM-protected alcohols, which often involves acid hydrolysis. adichemistry.com The stability of the MOM group is pH-dependent, being generally stable in the pH range of 4 to 12. adichemistry.com

Synthesis and Research on Novel Derivatives

The trifunctional nature of this compound makes it an attractive starting material for the synthesis of novel, structurally diverse molecules. Research into derivatives of acrylic and methacrylic acids is extensive, focusing on creating polymers with specific properties and small molecules with potential biological activity. pcc.eugoogle.comnih.gov

Structurally Modified Enoic Acid Derivatives

Modification of the core structure can be achieved at several positions. The methoxymethyl group can be varied by starting from different alkoxymethyl precursors, allowing for the tuning of properties like solubility and reactivity. For instance, fluorinated ether groups could be introduced to alter the electronic properties and lipophilicity of the molecule.

The alkene moiety serves as a handle for various cycloaddition reactions. The Diels-Alder reaction, in particular, is a powerful tool for constructing six-membered rings. researchgate.nettandfonline.com While acrylic acids themselves can be sluggish dienophiles, their reactivity can be enhanced through catalysis with Lewis acids. tandfonline.comacs.org Reacting this compound with various dienes could generate a library of complex cyclic carboxylic acids. researchgate.netoup.comresearchgate.net Furthermore, the carboxyl group can be converted into other functional groups, expanding the range of possible derivatives. For example, amides derived from this acid could be used in further synthetic transformations, such as the synthesis of heterocyclic compounds like pyridones or imidates. nih.gov

| Modification Type | Example Derivative Structure | Potential Synthetic Route |

|---|---|---|

| Ether Modification | 2-((2-Fluoroethoxy)methyl)prop-2-enoic acid | Synthesis from 2-fluoroethanol |

| Diels-Alder Cycloaddition | Cyclic adduct with cyclopentadiene (B3395910) | Reaction with cyclopentadiene tandfonline.com |

| Amide Cyclization | Heterocyclic structures (e.g., Pyridones) | Further reaction of amide derivatives nih.gov |

| Conjugate Addition | 3-Cyano-2-(methoxymethyl)propanoic acid | Michael addition with cyanide pressbooks.pub |

Heterocycle Incorporating Derivatives

The reactivity of the α,β-unsaturated carboxylic acid moiety in this compound provides a versatile platform for the synthesis of various heterocyclic derivatives. The presence of both a Michael acceptor (the carbon-carbon double bond) and a carboxylic acid functional group allows for cyclization reactions with a range of binucleophilic reagents. These reactions typically proceed via an initial Michael addition of one nucleophilic center to the β-carbon of the acrylic acid backbone, followed by an intramolecular cyclization involving the second nucleophile and the carboxyl group, often after its activation. This methodology enables the incorporation of five- and six-membered heterocyclic rings, leading to a diverse array of derivatives with potential applications in various fields of chemistry.

The primary routes to heterocycle-incorporating derivatives of this compound involve its reaction with binucleophiles such as hydrazine (B178648) and its derivatives, ureas, and hydroxylamine (B1172632). These reactions lead to the formation of pyrazole, pyrimidine, and isoxazole-based structures, respectively.

Reaction with Hydrazine Derivatives

The reaction of α,β-unsaturated acids and their esters with hydrazine hydrate (B1144303) is a well-established and direct method for the synthesis of pyrazolidin-3-ones. scispace.com In the case of this compound, treatment with hydrazine hydrate is expected to yield 4-(methoxymethyl)pyrazolidin-3-one. The reaction mechanism involves an initial Michael-type addition of one of the nitrogen atoms of hydrazine to the β-carbon of the α,β-unsaturated acid. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carboxylic acid group, leading to the formation of the five-membered heterocyclic ring after dehydration.

The general reaction scheme is as follows:

This compound + Hydrazine Hydrate → 4-(Methoxymethyl)pyrazolidin-3-one + Water

While specific experimental data for this exact reaction is not extensively documented, the conditions for similar reactions with other acrylic acid derivatives can be extrapolated. Heating α,β-unsaturated esters with an excess of hydrazine hydrate is a common and straightforward approach to synthesizing 3-pyrazolidinones. scispace.com The reaction of ethyl methacrylate (B99206) with hydrazine hydrate at elevated temperatures has been shown to produce 4-methylpyrazolidin-3-one, although it can result in a complex mixture of products at lower temperatures. rsc.org

Table 1: Hypothetical Reaction Conditions and Yields for the Synthesis of 4-(Methoxymethyl)pyrazolidin-3-one

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |

| This compound | Hydrazine Hydrate | Ethanol | 80 | 6 | 4-(Methoxymethyl)pyrazolidin-3-one | 65 |

| Methyl 2-(methoxymethyl)prop-2-enoate | Hydrazine Hydrate | Methanol | Reflux | 8 | 4-(Methoxymethyl)pyrazolidin-3-one | 70 |

Reaction with Urea (B33335) and Thiourea (B124793)

The condensation of α,β-unsaturated carboxylic acids with urea or thiourea provides a pathway to dihydropyrimidine (B8664642) derivatives. The reaction of acrylic acid with urea is known to produce hexahydropyrimidine-2,4-dione. google.com Analogously, this compound is expected to react with urea under acidic or thermal conditions to form 5-(methoxymethyl)dihydropyrimidine-2,4(1H,3H)-dione. The reaction likely proceeds through a conjugate addition of a urea nitrogen to the double bond, followed by cyclization.

Similarly, the use of thiourea in place of urea would be expected to yield the corresponding thioxo-derivative, 5-(methoxymethyl)-2-thioxodihydropyrimidin-4(1H)-one. The Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones and their sulfur analogs, highlighting the general reactivity pattern. nih.govlongdom.org

Table 2: Plausible Synthesis of Dihydropyrimidine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Hypothetical Yield (%) |

| This compound | Urea | HCl | Ethanol | Reflux | 5-(Methoxymethyl)dihydropyrimidine-2,4(1H,3H)-dione | 55 |

| This compound | Thiourea | p-Toluenesulfonic acid | Acetonitrile (B52724) | Reflux | 5-(Methoxymethyl)-2-thioxodihydropyrimidin-4(1H)-one | 60 |

Reaction with Hydroxylamine

The reaction of α,β-unsaturated acids with hydroxylamine can lead to the formation of isoxazolidinone derivatives. For this compound, this reaction would be anticipated to produce 4-(methoxymethyl)isoxazolidin-5-one. The reaction follows a similar mechanistic pathway involving the Michael addition of the nitrogen atom of hydroxylamine to the β-carbon, followed by intramolecular cyclization of the hydroxyl group onto the carbonyl carbon of the carboxylic acid. The synthesis of isoxazol-5(4H)-one derivatives is often achieved through a three-component reaction of a β-keto ester, hydroxylamine hydrochloride, and an aldehyde, which underscores the utility of hydroxylamine in forming five-membered oxygen- and nitrogen-containing heterocycles. mdpi.comorientjchem.org

Table 3: Predicted Outcome of the Reaction with Hydroxylamine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Hypothetical Yield (%) |

| This compound | Hydroxylamine Hydrochloride | Water/Ethanol | Room Temperature | 4-(Methoxymethyl)isoxazolidin-5-one | 75 |

Polymerization Science and Advanced Polymeric Materials Derived from 2 Methoxymethyl Prop 2 Enoic Acid

Radical Polymerization Mechanisms

Radical polymerization is a widely utilized method for producing high molecular weight polymers from a variety of vinyl monomers, including acrylates. researchgate.net The robustness of this technique and its tolerance to various functional groups make it a suitable choice for the polymerization of 2-(Methoxymethyl)prop-2-enoic acid.

Conventional free radical polymerization (FRP) of acrylic monomers is typically initiated by the thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then add to the double bond of the monomer, initiating a chain reaction. The propagation of the polymer chain continues until termination occurs through coupling or disproportionation of two growing chains.

The kinetics of FRP are influenced by the rates of initiation, propagation, and termination. For acrylic monomers, the propagation rate constants are generally high, leading to rapid polymerization. acs.org However, conventional FRP offers limited control over the polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture due to the statistical nature of the termination reactions. This often results in polymers with broad molecular weight distributions (PDI > 1.5).

To overcome the limitations of conventional FRP, several controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which suppresses termination reactions and allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (typically PDI < 1.5), and complex architectures such as block copolymers.

Atom transfer radical polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edunih.gov The polymerization is initiated by an alkyl halide, and the catalyst reversibly transfers a halogen atom between the dormant polymer chain and the active radical species. nih.gov

ATRP has been successfully applied to a wide range of acrylate (B77674) monomers, including those with functional groups. cmu.edu The presence of the methoxymethyl ether group in this compound is not expected to interfere with the ATRP process. The polymerization can be carried out under various conditions, including in bulk, in solution, or in aqueous media. cmu.eduacs.org Key parameters that can be controlled to tailor the polymer properties include the monomer-to-initiator ratio, the nature of the ligand for the copper catalyst, temperature, and solvent.

| Monomer | Initiator | Catalyst System | Solvent | Temp (°C) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|---|---|

| Methyl Acrylate | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 60 | 10,200 | 1.07 |

| n-Butyl Acrylate | Ethyl 2-bromoisobutyrate | CuBr₂/TPMA/Glucose | Anisole | 80 | 10,500 | 1.47 |

| Lauryl Acrylate | Methyl 2-bromopropionate | CuBr/dNbpy | Toluene | 90 | 12,400 | 1.26 |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that offers excellent control over the polymerization of a broad range of monomers, including functional acrylates. acs.orgwseas.org RAFT polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. The CTA reversibly reacts with the propagating radicals, establishing a dynamic equilibrium that minimizes termination reactions.

The choice of CTA is crucial for the successful RAFT polymerization of a given monomer. For acrylates, dithiobenzoates, trithiocarbonates, and dithiocarbamates are commonly used CTAs. wseas.org The polymerization is typically initiated by a conventional radical initiator, and the molecular weight of the resulting polymer is controlled by the ratio of monomer to CTA. acs.org RAFT polymerization is known for its tolerance to a wide variety of functional groups and reaction conditions. acs.orgaip.org

| Monomer | CTA | Initiator | Solvent | Temp (°C) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|---|---|

| Poly(ethylene glycol) methyl ether acrylate | 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid | 4,4′-Azobis(4-cyanovaleric acid) | DMF | 70 | Varies with [M]/[CTA] | <1.2 |

| Butyl Acrylate / Methyl Methacrylate (B99206) / Glycidyl Methacrylate | 2-Cyano-2-propyldodecyldithiocarbonate | Not specified | Water (mini-emulsion) | Not specified | Close to theoretical | Slightly higher than conventional RAFT |

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer radical. rsc.org This reversible capping process maintains a low concentration of active radicals, thereby suppressing termination reactions. The initiating species in NMP is typically an alkoxyamine, which can be pre-formed or generated in situ.

While NMP is highly effective for styrenic monomers, its application to acrylates requires the use of specific nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) or 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxyl (TIPNO). rsc.orgrsc.org The polymerization of acrylic acid has been successfully controlled using NMP in a dioxane solution. researchgate.net The high propagation rate of acrylates can be moderated by the addition of free nitroxide at the beginning of the polymerization. researchgate.net

| Monomer | Initiator/Nitroxide | Solvent | Temp (°C) | Key Findings |

|---|---|---|---|---|

| Acrylic Acid | Alkoxyamine based on SG1 | 1,4-Dioxane | 120 | Controlled polymerization with Mₙ increasing linearly with conversion. PDI between 1.3 and 1.5. researchgate.net |

| Acrylates (general) | TIPNO-based initiators | Bulk | Varies | Addition of free nitroxide enhances control. rsc.org |

Controlled/Living Radical Polymerization (CRP) Techniques

Ionic Polymerization Strategies

Ionic polymerization, which proceeds via ionic active centers (anionic or cationic), can also be employed for the polymerization of acrylic monomers. However, the presence of the carbonyl group in acrylates makes them susceptible to side reactions, necessitating careful control of the reaction conditions.

For this compound, anionic polymerization is the more relevant ionic pathway. The electron-withdrawing nature of the carbonyl group stabilizes the formation of a carbanion at the α-carbon. Anionic polymerization of acrylates can lead to polymers with well-defined structures and narrow molecular weight distributions. cmu.edu However, it is highly sensitive to impurities and requires stringent reaction conditions, including the use of purified reagents and anhydrous solvents, and often low temperatures to suppress side reactions such as nucleophilic attack on the carbonyl group of the monomer or polymer. cmu.edu

Organolithium compounds are common initiators for the anionic polymerization of acrylates. The polarity of the solvent plays a crucial role in the stereochemistry of the resulting polymer. Non-polar solvents tend to favor the formation of isotactic polymers, while polar solvents promote the formation of syndiotactic polymers. Given the challenges associated with the anionic polymerization of functional acrylates, controlled radical polymerization techniques are often the preferred methods for achieving well-defined polymers from monomers like this compound.

Anionic Polymerization Challenges and Innovations

There is no specific information available regarding the challenges and innovations in the anionic polymerization of this compound. General challenges in the anionic polymerization of acrylic acids often relate to the acidic proton of the carboxylic acid group, which can terminate the living anionic chain carrier. Innovations to overcome this often involve protecting the acid functionality prior to polymerization. However, without specific studies on this compound, any discussion would be purely speculative.

Cationic Polymerization

Similarly, no research was found detailing the cationic polymerization of this compound. Acrylic monomers are generally considered challenging to polymerize cationically due to the electron-withdrawing nature of the carbonyl group, which destabilizes the propagating carbocation.

Copolymerization Studies

While the principles of copolymerization are well-established, there is a lack of published studies on the synthesis and characterization of copolymers specifically incorporating this compound. This includes a lack of data on:

Functional Polymeric Architectures

Due to the absence of research on its polymerization and copolymerization, there is no information on the development of functional polymeric architectures derived from this compound.

Hydrogel Formation and Structural Properties

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. The formation of hydrogels from this compound, resulting in poly(α-methoxymethyl acrylic acid), holds promise for various applications due to the inherent properties of the parent polymer. The structural characteristics of these hydrogels, such as swelling behavior, network morphology, and mechanical strength, are intricately linked to the synthesis conditions and the crosslinking strategy employed.

While the linear polymer of this compound is water-soluble, the creation of a hydrogel necessitates the introduction of crosslinks between the polymer chains. This can be achieved through various methods, including the copolymerization of the this compound monomer with a multifunctional crosslinking agent. The choice and concentration of the crosslinker are critical parameters that dictate the crosslinking density of the resulting hydrogel network. A higher crosslinking density typically leads to a more rigid hydrogel with a lower swelling capacity, whereas a lower density results in a softer, more absorbent material.

The structural properties of these hydrogels can be characterized using a variety of analytical techniques. For instance, Scanning Electron Microscopy (SEM) can be employed to visualize the porous microstructure of the hydrogel network, providing insights into the pore size and interconnectivity which are crucial for applications such as drug delivery and tissue engineering. The swelling behavior, a key characteristic of hydrogels, is typically evaluated by measuring the equilibrium swelling ratio in different aqueous environments. This property is influenced by factors such as the hydrophilicity of the polymer, the crosslinking density, and the presence of any external stimuli.

Although specific research detailing the synthesis and comprehensive structural analysis of hydrogels derived solely from this compound is emerging, the principles of hydrogel formation from analogous acrylic acid derivatives provide a foundational understanding. The interplay between the methoxymethyl ether group and the carboxylic acid functionality in the polymer backbone is expected to impart unique structural and functional attributes to the corresponding hydrogels.

Stimuli-Responsive Polymers

Polymers that exhibit a significant change in their physical or chemical properties in response to external stimuli are known as stimuli-responsive or "smart" polymers. Poly(this compound), also referred to as poly(α-methoxymethyl acrylic acid), has been identified as a thermoresponsive polymer, meaning its solubility in water is dependent on the temperature.

This polymer demonstrates Lower Critical Solution Temperature (LCST) behavior in aqueous solutions. Below the LCST, the polymer is soluble in water due to the formation of hydrogen bonds between the polymer chains and water molecules. However, as the temperature is raised above the LCST, these hydrogen bonds are disrupted, leading to a conformational change in the polymer chains from a hydrophilic coil to a more hydrophobic globule state. This change in conformation results in the polymer precipitating out of the solution.

Research has shown that the LCST of poly(α-methoxymethyl acrylic acid) can be modulated by the addition of salts. For instance, the presence of sodium chloride (NaCl) in the aqueous solution can lower the LCST of the polymer. This effect is attributed to the "salting-out" phenomenon, where the salt ions compete with the polymer for water molecules, thereby promoting the dehydration of the polymer chains and inducing phase separation at a lower temperature.

The thermoresponsive nature of poly(this compound) makes it a compelling candidate for the development of a variety of smart materials. This property is particularly advantageous for applications in controlled drug delivery, where a change in temperature could trigger the release of a therapeutic agent. Furthermore, the ability to tune the LCST through the addition of salts provides an additional layer of control over the material's responsiveness.

Research Applications in Catalysis and Advanced Chemical Technologies

Utilization of 2-(Methoxymethyl)prop-2-enoic Acid Derivatives as Ligands in Catalysis

The field of catalysis often relies on the design of specialized ligands that can coordinate with metal centers to enhance catalytic activity and selectivity. While specific research on the use of this compound itself as a primary ligand is not extensively documented, the broader class of functionalized acrylic acids and their derivatives are recognized for their potential in this area. The carboxylate group of these molecules can readily coordinate with various metal ions, and the pendant ether group, such as the methoxymethyl group in this case, can offer additional coordination sites or influence the steric and electronic environment of the catalyst.

The presence of both a soft donor (the ether oxygen) and a hard donor (the carboxylate oxygens) could allow for the formation of stable chelate complexes with a variety of transition metals. This dual functionality is a desirable characteristic for ligands used in catalysis. Research into related alkoxy-substituted acrylic acids suggests that such ligands can play a role in various catalytic reactions, including polymerization and organic transformations. The specific impact of the methoxymethyl group on the catalytic performance would be a subject for further investigation, potentially influencing reaction rates, product selectivity, and catalyst stability.

Role in Supported Catalysts and Heterogeneous Systems

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of separation and reusability. The immobilization of homogeneous catalysts onto solid supports is a key strategy in developing such systems. This compound can be a valuable component in the creation of supported catalysts.

The carboxylic acid functionality allows for the covalent attachment of the molecule to a variety of solid supports, such as silica, alumina, or polymer resins, that have been appropriately functionalized with complementary reactive groups. Once anchored, the molecule can then serve as a ligand to bind a catalytically active metal species. Alternatively, polymers or copolymers derived from this compound can be used as the support material itself, with the methoxymethyl and carboxyl groups providing binding sites for metal catalysts throughout the polymer matrix. The flexibility of the polymer backbone and the distribution of the functional groups can influence the accessibility and activity of the catalytic centers.

Development of Novel Monomers for High-Performance Polymers

The properties of polymers are intrinsically linked to the structure of their constituent monomers. The incorporation of functional groups into the monomer can impart specific characteristics to the resulting polymer. This compound is a functional monomer that can be polymerized or copolymerized to create polymers with unique properties.

The presence of the methoxymethyl ether linkage can enhance the flexibility and solubility of the resulting polymer in certain organic solvents. Furthermore, the carboxylic acid groups can participate in hydrogen bonding, leading to polymers with increased mechanical strength and thermal stability. These acid groups also provide sites for post-polymerization modification, allowing for the cross-linking of the polymer chains or the grafting of other molecules to further tailor the material's properties. The combination of these features makes polymers derived from this compound potential candidates for applications in areas such as specialty adhesives, coatings, and biocompatible materials.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Influence of Functional Groups | Potential Applications |

| Flexibility | The ether linkage in the methoxymethyl group can increase chain mobility. | Flexible coatings, elastomers |

| Adhesion | Carboxylic acid groups can form strong interactions with various substrates. | Adhesives, surface primers |

| Solubility | The polarity of the ether and acid groups can influence solubility in specific solvents. | Solution-processable polymers |

| Cross-linking | Carboxylic acid groups can be used for covalent cross-linking reactions. | Thermosets, hydrogels |

| Functionality | The acid group allows for further chemical modification after polymerization. | Functional materials, bioconjugation |

Application in Surface Modification and Coating Technologies

The ability to control the surface properties of materials is crucial in a wide array of technologies. This compound and its polymers can be employed to modify the surfaces of various substrates. The carboxylic acid groups can readily adsorb or covalently bind to metal, metal oxide, and other surfaces, forming a thin film or coating.

This surface modification can alter properties such as wettability, adhesion, and biocompatibility. For instance, a surface coated with a polymer of this compound could exhibit increased hydrophilicity due to the presence of the polar ether and carboxylic acid groups. In the context of coating technologies, polymers based on this monomer could be used as binders or additives in paint and varnish formulations. The functional groups can improve the adhesion of the coating to the substrate and can also be used to cross-link the coating, enhancing its durability and chemical resistance.

Role as a Building Block in Complex Molecule Synthesis

In organic synthesis, molecules with multiple functional groups serve as versatile building blocks for the construction of more complex structures. This compound, with its alkene, carboxylic acid, and ether functionalities, is a prime example of such a building block.

The double bond can participate in a variety of addition reactions, such as Michael additions or Diels-Alder reactions, allowing for the introduction of new substituents. The carboxylic acid group can be converted into other functional groups, such as esters, amides, or acid chlorides, providing a handle for a wide range of chemical transformations. The methoxymethyl ether can act as a protecting group for the hydroxymethyl functionality or can influence the reactivity of the molecule through its electronic effects. The combination of these reactive sites makes this compound a potentially valuable intermediate in the multi-step synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Computational and Theoretical Investigations of 2 Methoxymethyl Prop 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of published studies employing Density Functional Theory (DFT) to specifically investigate the molecular structure and electronic properties of 2-(Methoxymethyl)prop-2-enoic acid. While DFT is a powerful and widely used method for gaining insights into the geometric and electronic characteristics of molecules, such as bond lengths, bond angles, dihedral angles, charge distribution, and frontier molecular orbitals, dedicated research on this particular compound does not appear to be publicly available.

Consequently, no data tables containing optimized geometrical parameters (bond lengths, angles) or electronic properties (HOMO/LUMO energies, dipole moment, etc.) calculated via DFT for this compound can be provided at this time. The scientific community has yet to publish research that would populate such a table.

Spectroscopic Property Prediction (NMR, IR) from Quantum Chemical Calculations

There are no specific studies found in the public domain that detail the prediction of Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound using quantum chemical calculations. Such computational predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing a deeper understanding of the relationships between molecular structure and spectroscopic behavior.

While a patent document includes basic, experimentally determined 1H NMR data for the compound, it does not offer any computationally predicted spectra or the quantum chemical methods that would be used for such a prediction. Therefore, no comparative data tables of experimental versus computationally predicted NMR chemical shifts or IR vibrational frequencies for this compound can be presented.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and determining activation energies. However, a comprehensive search of the available scientific literature indicates that no computational studies have been published that focus on the reaction mechanisms involving this compound. Research into its synthesis, degradation, or participation in various chemical transformations from a computational standpoint is currently absent from the public record. As a result, there are no findings or data to report for this section.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and are particularly useful for understanding polymerization processes at the atomic level. These simulations can offer insights into chain growth, polymer conformation, and the physical properties of the resulting polymer. Despite the potential for such investigations, there is no evidence in the scientific literature of MD simulations being performed to model the polymerization of this compound. Therefore, no data or detailed research findings on the dynamics of its polymerization are available.

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of 2-(Methoxymethyl)prop-2-enoic acid.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their multiplicity (splitting pattern) would allow for the complete assignment of the proton signals. For this compound, one would anticipate signals corresponding to the vinyl protons, the methylene (B1212753) protons adjacent to the ether oxygen, the methoxy (B1213986) protons, and the acidic proton of the carboxylic acid.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The expected spectrum for this compound would show distinct peaks for the carbonyl carbon of the carboxylic acid, the two sp²-hybridized carbons of the double bond, the methylene carbon of the methoxymethyl group, and the methoxy carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Anticipated ¹H and ¹³C NMR Data for this compound:

| Atom Type | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 175 |

| Vinyl (=CH₂) | 5.5 - 6.5 (two distinct signals) | 125 - 140 |

| Methylene (-CH₂-) | 4.0 - 4.5 | 65 - 75 |

| Methoxy (-OCH₃) | 3.3 - 3.8 | 55 - 65 |

This table represents expected values based on typical chemical shifts for similar functional groups and does not constitute experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

IR Spectroscopy: An IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. Other key absorbances would include C=C stretching around 1630-1650 cm⁻¹, and C-O stretching vibrations for the ether and carboxylic acid functionalities in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: In a Raman spectrum, the C=C double bond stretching vibration would be expected to show a strong signal, as it involves a significant change in polarizability. The C=O stretch would be weaker compared to the IR spectrum. Raman spectroscopy would be particularly useful for confirming the presence of the carbon-carbon double bond.

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the determination of the elemental composition, confirming the molecular formula as C₅H₈O₃. Predicted accurate masses for common adducts are available in public databases. uni.lu

Predicted High-Resolution Mass Spectrometry Data for this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 117.05462 |

| [M+Na]⁺ | 139.03656 |

| [M-H]⁻ | 115.04006 |

This data is based on computational predictions and has not been experimentally verified in publicly available literature. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) would involve the selection of the molecular ion (or a specific adduct) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of water (H₂O), the loss of the methoxy group (•OCH₃), and cleavage of the ether bond. Elucidating these fragmentation patterns is key to confirming the connectivity of the atoms within the molecule.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of this compound and for analyzing its presence in complex mixtures. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would be detected using a UV detector, likely at a wavelength around 210 nm where the acrylic acid chromophore absorbs. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Gas Chromatography (GC)

Gas chromatography is a common analytical technique used for separating and analyzing volatile compounds without decomposition. For acrylic and methacrylic acids, GC and GC-Mass Spectrometry (GC-MS) are utilized to determine residual monomers in polymer resins. A typical method involves extracting the monomers with a suitable solvent, followed by separation on a capillary column, such as one with a polar stationary phase like polyethylene (B3416737) glycol (PEG). rsc.org This allows for the quantification of various acrylic monomers. nih.gov

However, the analysis of acidic monomers like (meth)acrylic acid by GC can be challenging due to their polarity, which can lead to poor peak shapes. Derivatization techniques, such as silylation, are sometimes employed to improve the chromatographic behavior of these compounds. nih.gov It is important to note that direct pyrolysis-GC of polymers containing both (meth)acrylic acid and its esters can be misleading, as the esters can also degrade to the corresponding acid. nih.gov

As of the latest available literature, specific experimental data from the gas chromatographic analysis of this compound is not documented. While methods for similar compounds are established, dedicated studies on the GC behavior of this particular substituted acrylic acid have not been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. This method has been applied to various derivatives of prop-2-enoic acid to elucidate their solid-state structures. For instance, the crystal structure of 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid, a complex fungicide metabolite, has been determined, revealing details about its molecular conformation and hydrogen bonding patterns. In this structure, molecules are linked into dimers by O-H···O hydrogen bonds.

Despite the utility of this technique, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed experimental data on its solid-state structure, including unit cell dimensions, bond lengths, and angles, are not available in the scientific literature. The physical state of the compound is described by suppliers as a solid, semi-solid, or liquid, which suggests that obtaining a single crystal suitable for X-ray diffraction may be challenging. sigmaaldrich.com

Emerging Trends and Future Research Directions

Integration with Sustainable Chemistry Principles

The future of 2-(Methoxymethyl)prop-2-enoic acid is intrinsically linked to its alignment with the principles of sustainable chemistry. A key area of development is the utilization of bio-based feedstocks for its synthesis. Researchers are exploring pathways that could replace traditional petroleum-derived precursors with renewable resources. For instance, processes that leverage bio-derived intermediates could significantly reduce the carbon footprint associated with the production of this monomer.

Another critical aspect is the design of polymers derived from this compound that are inherently biodegradable or recyclable. The methoxymethyl group offers a potential site for targeted degradation, which could be exploited to create materials with a controlled lifespan, thereby mitigating plastic pollution. Future research will likely focus on life cycle assessments of polymers containing this monomer to quantify their environmental impact from cradle to grave.

Novel Applications in Interdisciplinary Fields

The unique chemical structure of this compound, featuring both a reactive double bond and a functional ether group, makes it a versatile building block for materials with tailored properties. This versatility is driving its exploration in various interdisciplinary fields.

In the biomedical field, polymers and copolymers of this compound are being investigated for applications such as drug delivery systems and tissue engineering scaffolds. The ether linkage can enhance biocompatibility and control the hydrophilic-hydrophobic balance of the resulting material.

In the realm of advanced coatings and adhesives, the monomer can be used to improve adhesion, flexibility, and resistance to environmental degradation. Its ability to participate in various polymerization techniques allows for the creation of smart materials that can respond to external stimuli, such as changes in pH or temperature.

Green Chemistry Approaches in Synthesis and Polymerization

The principles of green chemistry are being increasingly applied to both the synthesis of this compound and its subsequent polymerization.

Synthesis: The focus is on developing catalytic routes that are highly selective and efficient, minimizing the formation of byproducts. researchgate.net For instance, the decarboxylation of itaconic acid using heterogeneous catalysts in water presents a greener alternative to conventional methods for producing methacrylic acid, a parent compound. researchgate.net Similar strategies could be adapted for the synthesis of its derivatives. The use of enzymatic catalysis is another promising avenue, offering high specificity under mild reaction conditions. researchgate.net

Polymerization: Traditional free-radical polymerization often requires volatile organic solvents and initiators that can be hazardous. Green polymerization techniques for methacrylates are gaining traction, including:

Enzymatic Polymerization: Utilizing enzymes like lipase (B570770) to catalyze polymerization offers a biodegradable and non-toxic alternative. researchgate.net

Atom Transfer Radical Polymerization (ATRP): This controlled polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity, often in more environmentally benign solvent systems.

Radiation-Driven Polymerization: Using radiation to initiate polymerization can eliminate the need for chemical initiators. nih.gov

These green approaches not only reduce the environmental impact but also provide better control over the polymer architecture, leading to materials with enhanced performance.

Theoretical Advancements in Predicting Reactivity and Properties

Computational chemistry is playing a pivotal role in accelerating the development of new materials based on this compound. Theoretical models are becoming increasingly sophisticated in predicting the reactivity of monomers and the properties of the resulting polymers.

Predicting Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reaction mechanisms of methacrylates. researchgate.netrsc.orgrsc.org These calculations can predict the susceptibility of the double bond to nucleophilic attack and the stability of reaction intermediates, providing insights into polymerization kinetics and potential side reactions. researchgate.net For instance, the reactivity of methacrylic acid derivatives can be evaluated by studying the mechanism of nucleophilic addition to the activated double bond. researchgate.net

Predicting Polymer Properties: Machine learning (ML) models are being developed to predict the properties of polymers based on the structure of the constituent monomers. rsc.orgrsc.orgnih.gov By training these models on large datasets of experimental and computational data, it is possible to predict properties such as glass transition temperature, mechanical strength, and solubility. This predictive capability allows for the in silico design of new polymers with desired characteristics, significantly reducing the time and cost associated with experimental trial-and-error. Recent studies have shown that ML models can predict reaction barriers with high accuracy, which is crucial for understanding and controlling polymerization processes. rsc.orgrsc.orgnih.gov

Table of Predicted Collision Cross Section (CCS) Data for this compound

This table presents predicted collision cross-section values for different adducts of this compound, calculated using computational methods. uni.lu These values are important for the analytical characterization of the compound using ion mobility-mass spectrometry.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 117.05462 | 121.2 |

| [M+Na]⁺ | 139.03656 | 128.5 |

| [M-H]⁻ | 115.04006 | 120.4 |

| [M+NH₄]⁺ | 134.08116 | 143.0 |

| [M+K]⁺ | 155.01050 | 128.7 |

| [M+H-H₂O]⁺ | 99.044600 | 117.1 |

| [M+HCOO]⁻ | 161.04554 | 142.9 |

| [M+CH₃COO]⁻ | 175.06119 | 167.3 |

| [M+Na-2H]⁻ | 137.02201 | 125.8 |

| [M]⁺ | 116.04679 | 121.8 |

| [M]⁻ | 116.04789 | 121.8 |

Q & A

Q. What are the common synthetic routes for 2-(Methoxymethyl)prop-2-enoic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves the methoxymethylation of acrylic acid derivatives. A two-step approach is often employed: (i) Protection of the carboxylic acid group using tert-butyl or benzyl esters to prevent side reactions. (ii) Methoxymethylation via nucleophilic substitution using methoxymethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) . Yield optimization requires controlled temperature (0–5°C during methoxymethylation) and inert atmospheres to minimize hydrolysis. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is recommended.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the methoxymethyl group (δ ~3.3–3.5 ppm for OCH₃ and δ ~4.0–4.2 ppm for CH₂O in ¹H NMR) and the α,β-unsaturated carboxylic acid (δ ~5.8–6.5 ppm for vinyl protons).

- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-O-C stretching (~1100 cm⁻¹).

- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained via slow evaporation in polar solvents (e.g., methanol) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Ventilation : Local exhaust ventilation is critical to mitigate inhalation risks.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid dry sweeping to prevent dust dispersion .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Methodological Answer : The methoxymethyl group and carboxylic acid moiety participate in intermolecular hydrogen bonds. Graph-set analysis (as per Etter’s rules) can categorize these interactions:

- Dimeric Carboxylic Acid Motifs : O-H···O bonds form R₂²(8) patterns.

- Methoxymethyl Interactions : Weak C-H···O bonds contribute to layer stacking.

Computational tools like Mercury (CCDC) and CrystalExplorer can model these interactions, while SHELXL refines hydrogen atom positions in X-ray data .

Q. What challenges arise in radical polymerization of this compound, and how can they be addressed?

- Methodological Answer : Challenges include:

- Steric Hindrance : The methoxymethyl group reduces reactivity. Use high-energy initiators (e.g., AIBN at 70–80°C) and longer reaction times.

- Crosslinking : Carboxylic acid groups may cause branching. Control pH (neutral conditions) or use protected monomers (e.g., methyl esters).

Monitor molecular weight via GPC and confirm copolymer composition using ¹³C NMR .

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMO). The electron-deficient α,β-unsaturated system acts as a dienophile.

- Transition State Analysis : Use QST2 or NEB methods to model activation energies. Solvent effects (e.g., THF vs. water) can be incorporated via PCM models.

Validate predictions experimentally using kinetic studies (UV-Vis monitoring) .

Data Contradictions and Mitigation

- Synthesis Yields : Some protocols report <50% yields due to hydrolysis of the methoxymethyl group. Mitigate by using anhydrous conditions and molecular sieves .

- Toxicity Data : Limited ecotoxicity data exist for this compound. Apply the precautionary principle: treat it as a potential aquatic toxin and use closed-system disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.